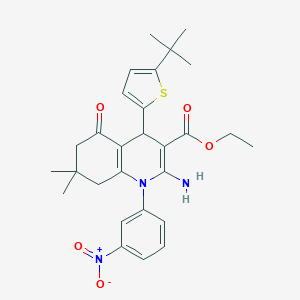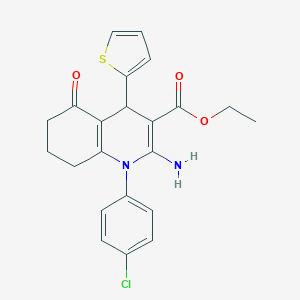![molecular formula C21H16BrN5O2 B393423 5-AMINO-3-[(1Z)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393423.png)
5-AMINO-3-[(1Z)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and a bromo-dimethoxy-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of a cyanation reagent such as sodium cyanide or potassium cyanide.
Bromination and methoxylation: The bromo and methoxy groups can be introduced through electrophilic aromatic substitution reactions using bromine and methanol in the presence of a catalyst.
Vinylation: The vinyl group can be introduced via a Heck reaction or similar coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano and bromo groups can play a crucial role in binding to the active site of enzymes or receptors, while the pyrazole ring can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes: These compounds share similar structural features and have been studied for their anticancer properties.
4-Bromo-3,5-dimethoxyamphetamine: This compound has similar bromo and methoxy groups but differs in its core structure and pharmacological effects.
Uniqueness
5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole is unique due to its combination of a pyrazole ring, cyano group, and bromo-dimethoxy-phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C21H16BrN5O2 |
|---|---|
Molekulargewicht |
450.3g/mol |
IUPAC-Name |
5-amino-3-[(Z)-2-(2-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C21H16BrN5O2/c1-28-18-9-13(17(22)10-19(18)29-2)8-14(11-23)20-16(12-24)21(25)27(26-20)15-6-4-3-5-7-15/h3-10H,25H2,1-2H3/b14-8+ |
InChI-Schlüssel |
JIDOTIZYMIYDSG-RIYZIHGNSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC |
SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393340.png)

![2-{[2-(Benzyloxy)-3,5-diiodobenzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B393342.png)
![17-(3,4-Dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393347.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-3-nitro-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B393350.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide](/img/structure/B393351.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393353.png)
![N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE](/img/structure/B393356.png)
![[2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B393357.png)
![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B393358.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B393361.png)
![5-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393363.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393364.png)
